molecular formula C9H20O B088253 2,2,4,4-Tetramethylpentan-3-ol CAS No. 14609-79-1

2,2,4,4-Tetramethylpentan-3-ol

Cat. No.: B088253
CAS No.: 14609-79-1
M. Wt: 144.25 g/mol
InChI Key: WFJSIIHYYLHRHB-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentan-3-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by its highly branched structure, which includes four methyl groups attached to the central carbon chain. This compound is also known as 3-Pentanol, 2,2,4,4-tetramethyl- and has a molecular weight of 144.2545 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4,4-Tetramethylpentan-3-ol can be synthesized through various methods. One common approach involves the reaction of 2,2,4,4-tetramethylpentan-3-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4,4-Tetramethylpentan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethylpentan-3-ol involves its interaction with various molecular targets and pathways. The bulky tert-butyl groups attached to the central carbon prevent the formation of intermolecular hydrogen bonds, which is typical of alcohols. This unique structural feature influences its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2,2,4,4-Tetramethylpentan-3-ol is unique due to its highly branched structure, which imparts distinct physical and chemical properties. Its resistance to forming hydrogen bonds makes it an interesting subject for research in spectroscopy and molecular interactions .

Properties

IUPAC Name

2,2,4,4-tetramethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJSIIHYYLHRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163271
Record name 2,2,4,4-Tetramethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14609-79-1
Record name 2,2,4,4-Tetramethylpentan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-Tetramethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of trimethylacetaldehyde (5.12 g, 59.4 mmol) in anhydrous tetrahydrofuran (15 ml) at -78° C. under an argon atmosphere is added 40.9 ml of a solution of t-butyllithium in hexanes (1.6M, 65.4 mmol). The mixture is allowed to warm from -78° to room temperature over 2 hours. The reaction is quenched with 25 ml of 1M hydrochloric acid and the resulting mixture extracted with two 25 ml portions of ether. The combined ethereal extracts were washed with saturated sodium bicarbonate solution and water, dried over magnesium sulfate, and the solvent evaporated to yield a yellow oil (9.3 g) which is purified by vacuum distillation to yield a colorless oil.
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5.12 g
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solution
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40.9 mL
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hexanes
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65.4 mmol
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15 mL
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Synthesis routes and methods II

Procedure details

A solution of t-butyl bromide in ether is added slowly to magnesium stirrings until the Grignard reagent begins to form. The remainder of the alkyl bromide is then added and the mixture is stirred until all the magnesium dissolves. At 0° C., a solution of 2,2-dimethylpropionaldehyde is added and the resulting product is quenched with 1M HCl and extracted with ether and the solvent is evaporated to afford di-t-butylmethyl alcohol.
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Grignard reagent
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alkyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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